5-Hydroxy Propranolol

Descripción general

Descripción

LY 293284 es un compuesto químico de investigación desarrollado por la compañía farmacéutica Eli Lilly. Es conocido por su potente y selectiva acción como agonista completo del receptor 5-HT1A . Este compuesto se derivó a través de la simplificación estructural del LSD psicodélico basado en ergolina, pero es mucho más selectivo para el receptor 5-HT1A con más de 1000 veces la selectividad sobre otros subtipos de receptores de serotonina y otros objetivos .

Análisis De Reacciones Químicas

LY 293284 se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen hidruro de litio y aluminio e hidruro de sodio y boro.

Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos con otro. Los reactivos comunes incluyen halógenos y nucleófilos.

Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

Pharmacological Properties

5-Hydroxy Propranolol exhibits biological activity similar to its parent compound, Propranolol. It interacts with beta-adrenergic receptors, inhibiting the effects of catecholamines such as epinephrine and norepinephrine. This action leads to various physiological effects, including:

- Reduction of Heart Rate : 5-OHP contributes to the overall cardioprotective effects observed with Propranolol.

- Migraine Prevention : Research indicates that 5-OHP may play a role in reducing the frequency and severity of migraine headaches due to its beta-blocking properties .

Metabolic Pathways

The metabolism of Propranolol involves several pathways, with glucuronidation being a primary route. Studies have identified multiple uridine 5’-diphospho-glucuronosyltransferases (UGTs) that facilitate the glucuronidation of 5-OHP, including UGT1A1, UGT1A3, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2A1, and UGT2A2 . This metabolic process is crucial for understanding the pharmacokinetics of Propranolol and its metabolites.

Cardiovascular Applications

This compound is investigated for its potential in managing various cardiovascular conditions:

- Hypertension : As a beta-blocker metabolite, it may help in controlling blood pressure levels.

- Angina Pectoris : Similar to Propranolol, it can alleviate symptoms by reducing myocardial oxygen demand .

Neurological Applications

The compound has been studied for its effects on neurological conditions:

- Migraine Treatment : Clinical studies support the use of Propranolol and its metabolites in migraine prophylaxis .

- Performance Anxiety : Off-label use includes managing anxiety symptoms related to performance situations .

Pediatric Applications

This compound has shown promise in treating infantile hemangiomas (IH). Research indicates that it suppresses angiogenesis and may inhibit the growth of IH stem cells .

Case Studies and Research Findings

Mecanismo De Acción

LY 293284 ejerce sus efectos al actuar como un agonista completo en el receptor 5-HT1A . Este receptor es un subtipo del receptor de serotonina, que está involucrado en varios procesos fisiológicos, incluida la regulación del estado de ánimo, la ansiedad y la cognición. Al unirse selectivamente y activar el receptor 5-HT1A, LY 293284 puede modular estos procesos .

Comparación Con Compuestos Similares

LY 293284 es único en su alta selectividad para el receptor 5-HT1A en comparación con otros subtipos de receptores de serotonina . Los compuestos similares incluyen:

8-OH-DPAT: Otro agonista del receptor 5-HT1A, pero con menos selectividad en comparación con LY 293284.

RDS-127: Un compuesto con efectos ansiogénicos similares pero diferente selectividad del receptor.

RU-28306: Otro compuesto con propiedades farmacológicas similares pero diferente estructura química.

Estos compuestos resaltan la singularidad de LY 293284 en términos de su selectividad y potencia en el receptor 5-HT1A.

Métodos De Preparación

La síntesis de LY 293284 implica la simplificación estructural del LSD psicodélico basado en ergolina . Las rutas sintéticas específicas y las condiciones de reacción no están fácilmente disponibles en el dominio público. Los métodos de producción industrial para LY 293284 no se han detallado en la literatura disponible.

Actividad Biológica

5-Hydroxy Propranolol (5-OHP) is a significant metabolite of propranolol, a non-selective beta-blocker widely used in treating cardiovascular conditions. Understanding the biological activity of 5-OHP involves examining its metabolic pathways, pharmacological properties, and clinical implications.

Metabolism and Formation

5-OHP is primarily formed through the hydroxylation of propranolol, catalyzed by cytochrome P450 enzymes, particularly CYP2D6. This metabolic pathway is crucial since it determines the pharmacokinetics and pharmacodynamics of propranolol and its metabolites.

Key Metabolic Pathways

- Hydroxylation : Propranolol undergoes hydroxylation at the 4-, 5-, and 7- positions, with CYP2D6 being the main isoform responsible for these reactions. Among these, 4-hydroxypropranolol (4-OHP) is the most abundant metabolite, followed by 5-OHP and 7-OHP .

- Glucuronidation : Following hydroxylation, 5-OHP can be conjugated to glucuronic acid via uridine 5’-diphospho-glucuronosyltransferases (UGTs). Studies have shown that several UGTs, including UGT1A1, UGT1A3, UGT1A7, UGT1A9, and UGT2A1, are involved in this process .

Pharmacological Activity

The biological activity of this compound is closely related to its ability to retain beta-blocking properties similar to propranolol itself. Research indicates that both 4-OHP and 5-OHP exhibit significant beta-blocker activity.

Comparative Activity Table

| Metabolite | Beta-Blocking Activity | Notes |

|---|---|---|

| Propranolol | High | Standard beta-blocker |

| 4-Hydroxypropranolol | Equipotent | Comparable efficacy to propranolol |

| 5-Hydroxypropranolol | Moderate | Retains some beta-blocking effects |

Case Studies and Clinical Implications

Several studies have explored the clinical relevance of 5-OHP in various patient populations, particularly focusing on its role in cardiovascular therapy.

Case Study Insights

- Patient Response Variability : A study involving patients with different CYP2D6 genotypes demonstrated variability in the metabolism of propranolol and its metabolites. Patients with extensive metabolizer phenotypes showed higher levels of both 4-OHP and 5-OHP compared to poor metabolizers .

- Urinary Excretion Patterns : Analysis of urine samples post-propranolol administration revealed that glucuronidated forms of both 5-OHP and 7-OHP were present, indicating active metabolism and potential elimination pathways for these metabolites .

Research Findings

Recent research has provided insights into the enzymatic mechanisms involved in the synthesis and metabolism of 5-OHP:

- Enzyme Specificity : Studies have shown that specific UGTs preferentially glucuronidate different hydroxypropranolols. For instance, UGT1A9 exhibited notable activity towards both 5-OHP and 7-OHP, highlighting the complexity of metabolic pathways .

- In Vitro Studies : In vitro experiments utilizing human liver microsomes have confirmed that both hydroxylation and subsequent glucuronidation are critical for determining the pharmacological profile of propranolol's metabolites .

Q & A

Basic Research Questions

Q. How is 5-hydroxy propranolol formed and detected in pharmacokinetic studies?

- Methodological Answer : this compound is a primary metabolite of propranolol, generated via hepatic cytochrome P450 isoform 2D6 (CYP2D6)-mediated ring hydroxylation. Detection in biological matrices (e.g., plasma, urine) typically employs high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS). For example, liver microsomal assays can quantify metabolite formation rates using CYP2D6-specific inhibitors to confirm enzymatic pathways .

Q. What experimental models are used to assess this compound's stability under varying conditions?

- Methodological Answer : Stability studies often use in vitro setups, such as Franz diffusion cells, to evaluate pH-dependent degradation. For instance, propranolol (parent compound) exhibits first-order degradation kinetics under light exposure, with degradation rates varying significantly across pH levels (e.g., faster degradation at alkaline pH). Researchers should control illumination and pH (e.g., 4.0–8.0) to mimic physiological or formulation conditions .

Q. How does pH influence the physicochemical properties of this compound?

- Methodological Answer : pH impacts lipophilicity (logP) and transdermal permeability. For propranolol, logP decreases from 3.07 at pH 5.0 to 1.89 at pH 7.4, altering its partitioning into biological membranes. Researchers should use octanol-water partition assays and Franz diffusion cells with excised rat abdominal skin to quantify pH-dependent permeation coefficients .

Advanced Research Questions

Q. How can researchers isolate this compound's pharmacological effects from propranolol in mechanistic studies?

- Methodological Answer : To distinguish metabolite-specific activity, use in vitro assays with purified this compound (e.g., purchased from reliable suppliers) and compare results to propranolol. For example, in studies on Notch signaling, propranolol (40–320 µM) inhibits hemangioma pericyte proliferation via upregulated Notch3 and Hes1 expression. Parallel experiments with this compound would clarify its independent effects .

Q. What experimental designs address contradictions in this compound's role in adrenergic receptor modulation?

- Methodological Answer : Conflicting data on β-adrenergic receptor binding (e.g., metabolite vs. parent compound) require competitive radioligand binding assays. For example, use [³H]-dihydroalprenolol in cell membranes expressing β1/β2 receptors, with propranolol and this compound as competitors. Dose-response curves (0.1–100 µM) and Schild regression analysis can quantify potency differences .

Q. How do CYP2D6 polymorphisms impact this compound's pharmacokinetics in preclinical models?

- Methodological Answer : Use CYP2D6-genotyped animal models (e.g., humanized CYP2D6 transgenic mice) to simulate metabolic variability. Measure plasma concentrations of propranolol and this compound via LC-MS/MS after oral dosing. Compare area-under-the-curve (AUC) ratios in poor vs. extensive metabolizers to assess polymorphism effects .

Q. What statistical approaches resolve discrepancies in propranolol metabolite efficacy across disease models?

- Methodological Answer : Meta-analytical frameworks, such as random-effects models, can harmonize data from heterogeneous studies. For example, subgroup analyses (e.g., by dosage, disease stage) in infantile hemangioma (IH) studies revealed reduced propranolol efficacy in patients with prior treatments. Apply similar methods to this compound datasets, adjusting for covariates like CYP2D6 activity .

Propiedades

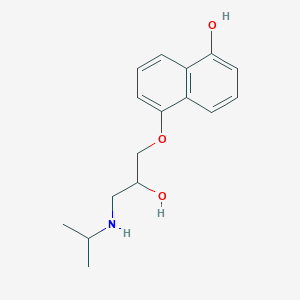

IUPAC Name |

5-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-11(2)17-9-12(18)10-20-16-8-4-5-13-14(16)6-3-7-15(13)19/h3-8,11-12,17-19H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMYPGILKDMWISO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC2=C1C=CC=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001314638 | |

| Record name | 5′-Hydroxypropranolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001314638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81907-82-6 | |

| Record name | 5′-Hydroxypropranolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81907-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5′-Hydroxypropranolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001314638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.